N-[(2-hydroxy-3-quinolinyl)methyl]-3-methoxy-N-(4-methoxyphenyl)benzamide
Overview
Description
N-[(2-hydroxy-3-quinolinyl)methyl]-3-methoxy-N-(4-methoxyphenyl)benzamide is a useful research compound. Its molecular formula is C25H22N2O4 and its molecular weight is 414.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 414.15795719 g/mol and the complexity rating of the compound is 670. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Evaluation of Quinoxaline Derivatives
A study focused on the synthesis of novel quinoxaline derivatives bearing an amide moiety to evaluate their antimicrobial activity. This research highlights the antimicrobial properties of synthesized compounds against various pathogens, suggesting potential applications in developing new antimicrobial agents. The findings indicate that certain synthesized quinoxaline derivatives exhibited remarkable activity against Candida species, demonstrating the significance of quinoline and benzamide derivatives in medicinal chemistry (Abu Mohsen et al., 2014).
Development of Radioligands for Peripheral Benzodiazepine Receptors
Another study involved the labeling and evaluation of quinoline-2-carboxamide derivatives as potential radioligands for visualizing peripheral benzodiazepine receptors (PBR) with positron emission tomography (PET). This research is crucial for noninvasive assessment of PBR in vivo, offering insights into the diagnostic applications of quinoline derivatives in neurology and oncology (Matarrese et al., 2001).
Anticancer and Antimicrobial Activities of Quinoline Derivatives
Research on the design, synthesis, and in vitro antibacterial activities of methyl-4-((substituted phenyl) [6H-indolo (2,3-b)quinoxalin-6-yl]methyl-amino)benzoate derivatives showed potent inhibitory activity against various bacterial strains. This highlights the potential of quinoline derivatives as candidates for further investigation as antibacterial agents (Murthy et al., 2011).
Properties
IUPAC Name |
3-methoxy-N-(4-methoxyphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O4/c1-30-21-12-10-20(11-13-21)27(25(29)18-7-5-8-22(15-18)31-2)16-19-14-17-6-3-4-9-23(17)26-24(19)28/h3-15H,16H2,1-2H3,(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFAKSCYQCXAPIN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CC(=CC=C4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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